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molecular formula C13H8Cl2N6O3S B8463370 8-Quinolinesulfonamide,n-[[(4,6-dichloro-1,3,5-triazin-2-yl)amino]carbonyl]-

8-Quinolinesulfonamide,n-[[(4,6-dichloro-1,3,5-triazin-2-yl)amino]carbonyl]-

Cat. No. B8463370
M. Wt: 399.2 g/mol
InChI Key: KJGFQHPAKQTNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04369320

Procedure details

To 1.9 g of N-[(4,6-dichloro-1,3,5-triazin-2-yl)-aminocarbonyl]-8-quinolinesulfonamide in 15 ml methanol is added 0.81 g of sodium methoxide (exotherm to 49° C.). The resultant thick suspension was stirred at room temperature for 1 hour. Water (~25 ml) is added and the mixture filtered. The aqueous phase is washed with ether and separated. The aqueous phase is cooled in an ice-water bath and acidified with concentrated hydrochloric acid. The resultant white suspension is filtered to give 0.5 g, m.p. 151°-153° C.
Name
sodium methoxide
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([NH:9][C:10]([NH:12][S:13]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]3[C:25]=2[N:24]=[CH:23][CH:22]=[CH:21]3)(=[O:15])=[O:14])=[O:11])[N:3]=1.[CH3:26][O-:27].[Na+].[OH2:29].[CH3:30]O>>[CH3:26][O:27][C:2]1[N:7]=[C:6]([O:29][CH3:30])[N:5]=[C:4]([NH:9][C:10]([NH:12][S:13]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]3[C:25]=2[N:24]=[CH:23][CH:22]=[CH:21]3)(=[O:15])=[O:14])=[O:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
Name
sodium methoxide
Quantity
0.81 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant thick suspension was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The aqueous phase is washed with ether
CUSTOM
Type
CUSTOM
Details
separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase is cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
The resultant white suspension is filtered
CUSTOM
Type
CUSTOM
Details
to give 0.5 g, m.p. 151°-153° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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